Faster Kinetics: Hydrogen- vs. Methyl-Tetrazine
The hydrogen‑substituted tetrazine moiety in TAMRA‑PEG4‑Tetrazine yields second‑order rate constants (k₂) of up to 30,000 M⁻¹ s⁻¹ for the cycloaddition with trans‑cyclooctene (TCO), whereas the methyl‑substituted analog TAMRA‑PEG4‑Methyltetrazine typically exhibits k₂ values in the range of 10³ M⁻¹ s⁻¹, representing an order‑of‑magnitude difference . This kinetic disparity is consistent with systematic studies of substituted aryltetrazines, which demonstrate that 3‑position hydrogen substitution confers substantially higher reactivity than methyl substitution [1].
| Evidence Dimension | Second‑order rate constant (k₂) for iEDDA reaction with TCO |
|---|---|
| Target Compound Data | Up to 30,000 M⁻¹ s⁻¹ |
| Comparator Or Baseline | TAMRA-PEG4-Methyltetrazine: ~10³ M⁻¹ s⁻¹ (range reported for methyltetrazine derivatives) |
| Quantified Difference | ≥10‑fold (approximately one order of magnitude) faster kinetics for TAMRA-PEG4-Tetrazine |
| Conditions | Aqueous buffer, neutral pH, room temperature |
Why This Matters
Faster reaction kinetics enable efficient labeling at lower probe concentrations and within shorter incubation times, which is critical for preserving cell viability in live‑cell experiments and minimizing off‑target background in imaging applications.
- [1] Battisti, U. M., et al. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry 2022, 33 (4), 608–624. https://www.sciencedirect.com/org/science/article/pii/S1043180222004189 View Source
